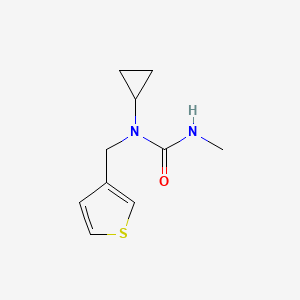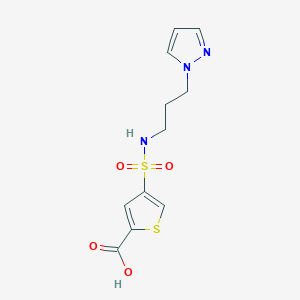
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid, commonly known as PPTC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PPTC belongs to the class of sulfonamide compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of PPTC is not fully understood, but it is believed to act through multiple pathways. PPTC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, PPTC prevents the invasion and metastasis of cancer cells. PPTC has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of PKC activity by PPTC leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PPTC has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. PPTC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many inflammatory diseases. PPTC has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In addition, PPTC has been found to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
PPTC has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized in large quantities. PPTC has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations associated with the use of PPTC in lab experiments. PPTC has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of PPTC is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of PPTC. One area of research is the development of PPTC analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of PPTC, which could lead to the development of new therapeutic strategies for the treatment of cancer and other diseases. Finally, the potential use of PPTC in combination with other drugs for the treatment of cancer is an area of research that warrants further investigation.
Synthesemethoden
PPTC can be synthesized by the reaction of 3-aminopropylpyrazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sulfamide to obtain the final product. The synthesis of PPTC has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
PPTC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PPTC has also been shown to possess anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, PPTC has been found to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Eigenschaften
IUPAC Name |
4-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-11(16)10-7-9(8-19-10)20(17,18)13-4-2-6-14-5-1-3-12-14/h1,3,5,7-8,13H,2,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEOTOXYBWUCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

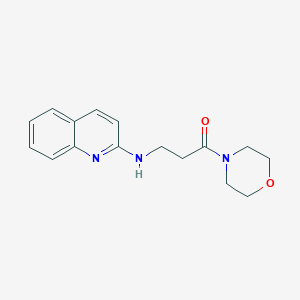
![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
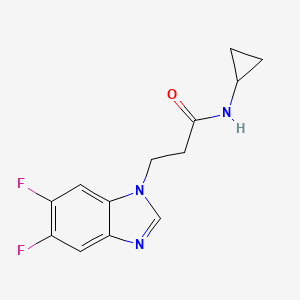
![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)
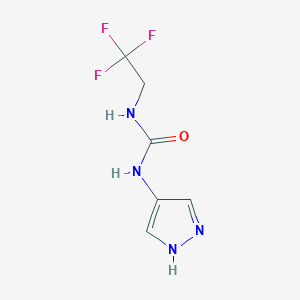
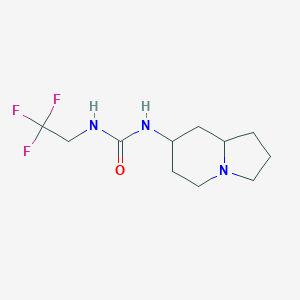
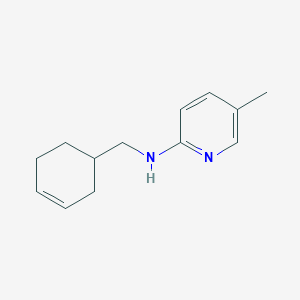
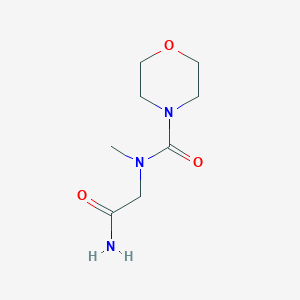
![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)
